Cas no 1152832-76-2 (N-Ethyl-2,3-difluorobenzylamine)

N-Ethyl-2,3-difluorobenzylamine is a fluorinated benzylamine derivative characterized by its ethylamine substituent and difluorinated aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the fluorine atoms, which can enhance reactivity and stability in synthetic applications. Its structural features make it a versatile intermediate for the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. The ethyl group contributes to improved lipophilicity, facilitating membrane permeability in drug discovery contexts. Handling requires standard precautions for aromatic amines, with stability under inert conditions. Suitable for further functionalization via nucleophilic substitution or cross-coupling reactions.
N-Ethyl-2,3-difluorobenzylamine structure
1152832-76-2 structure
Product Name:N-Ethyl-2,3-difluorobenzylamine
CAS No:1152832-76-2
MF:C9H11F2N
MW:171.18714928627
MDL:MFCD12147622
CID:1056606
Update Time:2025-06-29

N-Ethyl-2,3-difluorobenzylamine Chemical and Physical Properties

Names and Identifiers

    • N-(2,3-Difluorobenzyl)ethanamine
    • N-ethyl-2,3-difluoroBenzenemethanamine
    • N-Ethyl-2,3-difluorobenzylamine
    • N-[(2,3-difluorophenyl)methyl]ethanamine
    • C9H11F2N
    • 7266AJ
    • TRA0008344
    • SY014376
    • Benzenemethanamine, N-ethyl-2,3-difluoro-
    • ST24048269
    • MDL: MFCD12147622
    • Inchi: 1S/C9H11F2N/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3
    • InChI Key: NGXWXGQLUPFRHH-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CC=1CNCC)F

Computed Properties

  • Exact Mass: 171.08600
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Topological Polar Surface Area: 12

Experimental Properties

  • Density: 1.097±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 193.5±25.0 ºC (760 Torr),
  • Flash Point: 70.8±23.2 ºC,
  • Solubility: Slightly soluble (1.4 g/l) (25 º C),
  • PSA: 12.03000
  • LogP: 2.46520

N-Ethyl-2,3-difluorobenzylamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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N-Ethyl-2,3-difluorobenzylamine Suppliers

Amadis Chemical Company Limited
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(CAS:1152832-76-2)N-Ethyl-2,3-difluorobenzylamine
Order Number:A893900
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:45
Price ($):306.0
Email:sales@amadischem.com

Additional information on N-Ethyl-2,3-difluorobenzylamine

Professional Introduction to N-Ethyl-2,3-difluorobenzylamine (CAS No. 1152832-76-2)

N-Ethyl-2,3-difluorobenzylamine, a compound with the chemical identifier CAS No. 1152832-76-2, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of amine derivatives and exhibits unique structural and chemical properties that make it a promising candidate for various applications in medicinal chemistry and drug design.

The molecular structure of N-Ethyl-2,3-difluorobenzylamine consists of a benzylamine backbone substituted with two fluorine atoms at the 2 and 3 positions. This substitution pattern introduces electron-withdrawing effects, which can influence the compound's reactivity, solubility, and interaction with biological targets. The presence of the ethyl group at the nitrogen atom further enhances its versatility, allowing for further functionalization and derivatization.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. N-Ethyl-2,3-difluorobenzylamine is no exception and has been explored in several research studies for its potential applications in the development of novel therapeutic agents. Its unique structural features make it an attractive scaffold for designing molecules with specific biological activities.

One of the most compelling aspects of N-Ethyl-2,3-difluorobenzylamine is its role as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its reactivity to develop derivatives with enhanced binding affinity and selectivity towards various biological targets. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in cancer metabolism, making them potential candidates for further development as anticancer agents.

The fluorine atoms in the structure of N-Ethyl-2,3-difluorobenzylamine play a crucial role in modulating the compound's electronic properties. These atoms can influence both the electronic distribution within the molecule and its interactions with biological targets. This has led to investigations into how fluorine substitution can be used to optimize drug-like properties such as lipophilicity, solubility, and metabolic stability. The results of these studies have provided valuable insights into the design of next-generation pharmaceuticals.

Moreover, N-Ethyl-2,3-difluorobenzylamine has been explored in the context of central nervous system (CNS) drug development. Its ability to cross the blood-brain barrier makes it a potential candidate for treating neurological disorders. Preliminary studies have indicated that derivatives of this compound may exhibit neuroprotective properties, opening up new avenues for research in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of N-Ethyl-2,3-difluorobenzylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and flow chemistry techniques, have been employed to enhance the efficiency of its production. These advancements have not only improved the accessibility of the compound but also paved the way for scalable manufacturing processes suitable for industrial applications.

In conclusion, N-Ethyl-2,3-difluorobenzylamine (CAS No. 1152832-76-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable building block for developing novel therapeutic agents. The ongoing research into this compound highlights its potential in addressing various medical challenges, particularly in oncology and neurology. As our understanding of fluorinated compounds continues to grow, it is likely that N-Ethyl-2,3-difluorobenzylamine will play an increasingly important role in future drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1152832-76-2)N-Ethyl-2,3-difluorobenzylamine
A893900
Purity:99%
Quantity:5g
Price ($):306.0
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